Cas no 39859-36-4 (2-benzoyl-4-bromoaniline)
2-benzoyl-4-bromoaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Benzoyl-4-bromoaniline
- 5-BROMO-2-AMINOBENZOPHENONE
- 2-AMINO-5-BROMOBENZOPHENONE
- (2-AMINO-5-BROMO-PHENYL)-PHENYL-METHANONE
- IFLAB-BB F1386-0357
- Methanone, (2-amino-5-bromophenyl)phenyl-
- 2-Benzoyl-4-bromoaniline 5-Bromo-2-aminobenzophenone
- (2-amino-5-bromophenyl)-phenylmethanone
- (2-Amino-5-bromophenyl)phenyl-methanone
- (2-Amino-5-bromophenyl)(phenyl)methanone
- 2-Benzoyl-4-bromobenzenamine
- LXJVUGANBDAASB-UHFFFAOYSA-N
- NSC263789
- PubChem14551
- ChemDiv3_000136
- Oprea1_162737
- MLS000419494
- 2-amino-5-bromo benzophenone
- 2-Amino-5-bromo-benzophenone
- ZERENEX E/6030975
- HMS1473G04
- HMS2598I24
- 2-amin
- 6RKF4M86QQ
- ZB0415
- (2-Amino-5-bromophenyl)phenylmethanone
- A13784
- (2-Amino-5-bromo-phenyl)phenyl-methanone
- SMR000320202
- AKOS001483377
- Z57173774
- CHEMBL1329934
- (2-Amino-5-bromophenyl)(phenyl)methanone #
- NSC-263789
- MFCD00059962
- (2-amino-5-bromo-phenyl)(phenyl)methanone
- CS-0127705
- SR-01000389603-1
- FT-0611149
- Benzophenone, 2-amino-5-bromo-
- NCGC00178641-01
- SY104011
- DS-1940
- SCHEMBL26738
- F1386-0357
- BRD-K33190483-001-01-9
- IDI1_019454
- EN300-80767
- PD192514
- CCG-103201
- DTXSID50192909
- 39859-36-4
- NSC 263789
- EU-0033496
- SR-01000389603
- A3311
- STL088542
- DB-081077
- 2-Amino-5-bromo-benzophenone; 2-Benzoyl-4-bromoaniline; 5-Bromo-2-aminobenzophenone; NSC 263789
- 2-benzoyl-4-bromoaniline
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- MDL: MFCD00059962
- Inchi: 1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
- InChI Key: LXJVUGANBDAASB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C(C1C=CC=CC=1)=O)N
Computed Properties
- Exact Mass: 274.99500
- Monoisotopic Mass: 274.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 3.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.484±0.06 g/cm3(Predicted)
- Melting Point: 111.0 to 115.0 deg-C
- Boiling Point: 424.6°C at 760 mmHg
- Flash Point: 210.6°C
- Refractive Index: 1.651
- PSA: 43.09000
- LogP: 3.84350
2-benzoyl-4-bromoaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- HazardClass:6.1
- Storage Condition:2-8 °C
2-benzoyl-4-bromoaniline Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-benzoyl-4-bromoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041091-250mg |
2-Amino-5-bromobenzophenone |
39859-36-4 | 97% | 250mg |
£22.00 | 2022-02-28 | |
| Fluorochem | 041091-1g |
2-Amino-5-bromobenzophenone |
39859-36-4 | 97% | 1g |
£46.00 | 2022-02-28 | |
| Fluorochem | 041091-5g |
2-Amino-5-bromobenzophenone |
39859-36-4 | 97% | 5g |
£128.00 | 2022-02-28 | |
| Fluorochem | 041091-10g |
2-Amino-5-bromobenzophenone |
39859-36-4 | 97% | 10g |
£204.00 | 2022-02-28 | |
| AstaTech | 54071-1/G |
2-AMINO-5-BROMOBENZOPHENONE |
39859-36-4 | 97% | 1g |
$53 | 2023-09-17 | |
| AstaTech | 54071-5/G |
2-AMINO-5-BROMOBENZOPHENONE |
39859-36-4 | 97% | 5g |
$160 | 2023-09-17 | |
| AstaTech | 54071-25/G |
2-AMINO-5-BROMOBENZOPHENONE |
39859-36-4 | 97% | 25g |
$480 | 2023-09-17 | |
| Chemenu | CM158729-5g |
2-Benzoyl-4-bromoaniline |
39859-36-4 | 95+% | 5g |
$153 | 2021-06-16 | |
| Chemenu | CM158729-10g |
2-Benzoyl-4-bromoaniline |
39859-36-4 | 95+% | 10g |
$224 | 2021-06-16 | |
| Chemenu | CM158729-25g |
2-Benzoyl-4-bromoaniline |
39859-36-4 | 95+% | 25g |
$449 | 2021-06-16 |
2-benzoyl-4-bromoaniline Suppliers
2-benzoyl-4-bromoaniline Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-benzoyl-4-bromoaniline
Introduction to 2-benzoyl-4-bromoaniline (CAS No. 39859-36-4)
2-benzoyl-4-bromoaniline, identified by the Chemical Abstracts Service Number (CAS No.) 39859-36-4, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzoyl group and a bromo substituent on an aniline backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a combination of aromatic and heteroaromatic functionalities, positions it as a versatile building block for the development of novel bioactive molecules.
The synthesis of 2-benzoyl-4-bromoaniline typically involves strategic modifications of aniline derivatives, often employing bromination and benzoylation reactions under controlled conditions. The presence of the bromo group at the para position relative to the benzoyl substituent enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These transformations are particularly relevant in the context of drug discovery, where such intermediates serve as precursors for more complex pharmacophores.
In recent years, 2-benzoyl-4-bromoaniline has been explored in the development of therapeutic agents targeting various biological pathways. Its structural motif is reminiscent of several known pharmacologically active compounds, suggesting potential applications in medicinal chemistry. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The benzoyl group can modulate electronic properties and hydrogen bonding capabilities, while the bromo substituent provides a handle for further chemical manipulation, enabling the design of molecules with tailored biological activities.
One notable area where 2-benzoyl-4-bromoaniline has found utility is in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated aromatic system inherent in its structure allows for efficient charge transport, making it a promising candidate for optoelectronic applications. Researchers have leveraged its reactivity to introduce additional functionalities that enhance light emission or charge mobility, contributing to advancements in display technologies and solar cells.
The compound's role in academic research has also been highlighted in studies focusing on metal-organic frameworks (MOFs) and coordination chemistry. The combination of electron-rich aromatic rings with electrophilic centers creates opportunities for complexation with transition metals, leading to novel materials with potential applications in catalysis and gas storage. These studies underscore the importance of 2-benzoyl-4-bromoaniline as a scaffold for exploring new chemical interactions and material properties.
From a computational chemistry perspective, 2-benzoyl-4-bromoaniline has been subjected to extensive molecular modeling studies to understand its electronic structure and reactivity. Advanced computational methods have revealed insights into its interaction with biological targets, aiding in the rational design of analogs with improved pharmacokinetic profiles. Such simulations are increasingly integral to modern drug discovery pipelines, where virtual screening and molecular dynamics simulations complement experimental approaches.
The industrial significance of 2-benzoyl-4-bromoaniline extends beyond academic research. Pharmaceutical companies have incorporated this intermediate into multi-step synthetic routes for marketed drugs, demonstrating its practical utility in large-scale manufacturing. Its stability under various reaction conditions and compatibility with standard synthetic protocols make it a preferred choice for industrial chemists seeking efficient and scalable synthetic pathways.
Future directions in the study of 2-benzoyl-4-bromoaniline may include exploring its potential as a chiral building block or investigating its role in photodynamic therapy. The integration of green chemistry principles could also lead to more sustainable synthetic methods for producing this compound, aligning with global efforts to minimize environmental impact. As research continues to uncover new applications and synthetic strategies, 2-benzoyl-4-bromoaniline is poised to remain a cornerstone in both academic and industrial chemistry.
In summary, 2-benzoyl-4-bromoaniline (CAS No. 39859-36-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and catalysis, while ongoing research continues to expand its potential uses. As our understanding of molecular interactions deepens, compounds like 2-benzoyl-4-bromoaniline will undoubtedly play an increasingly pivotal role in advancing scientific knowledge and technological innovation.
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